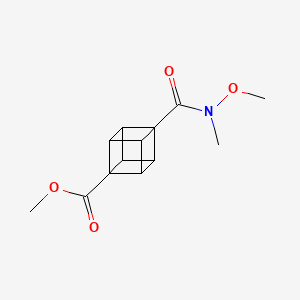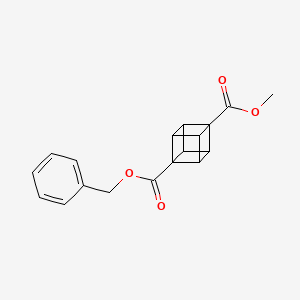
((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is a complex organic compound with the molecular formula C37H31BrNP It is characterized by a quinoline core substituted with cyclopropyl and phenyl groups, and a triphenylphosphonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions: The cyclopropyl and phenyl groups are introduced via substitution reactions. These reactions often require the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Phosphonium Salt Formation: The final step involves the reaction of the substituted quinoline with triphenylphosphine and a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), to form the triphenylphosphonium bromide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the phosphonium group, potentially yielding reduced quinoline derivatives or phosphine oxides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its phosphonium group allows for the exploration of mitochondrial targeting, as phosphonium salts are known to accumulate in mitochondria.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new drugs. Quinoline derivatives have been investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry
In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.
Mechanism of Action
The mechanism by which ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide exerts its effects depends on its application. In biological systems, the phosphonium group facilitates mitochondrial targeting, allowing the compound to interact with mitochondrial proteins and disrupt their function. This can lead to apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
((2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl)triphenylphosphonium bromide: Similar structure with a fluorophenyl group instead of a phenyl group.
((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium chloride: Similar structure with a chloride ion instead of a bromide ion.
((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium iodide: Similar structure with an iodide ion instead of a bromide ion.
Uniqueness
((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is unique due to its specific combination of substituents and the presence of the bromide ion. This combination can influence its reactivity, solubility, and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2-cyclopropyl-4-phenylquinolin-3-yl)methyl-triphenylphosphanium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NP.BrH/c1-5-15-28(16-6-1)36-33-23-13-14-24-35(33)38-37(29-25-26-29)34(36)27-39(30-17-7-2-8-18-30,31-19-9-3-10-20-31)32-21-11-4-12-22-32;/h1-24,29H,25-27H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDEVRZPKRJKF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31BrNP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4'S)-1,1'-Di([1,1'-biphenyl]-4-yl)-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole](/img/structure/B8239542.png)

![(3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239545.png)





![2',7'-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8239614.png)



